N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
Description
N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a pyrazole ring and a propenylidene group, which contribute to its chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H17ClN4O |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17ClN4O/c1-14-7-9-16(10-8-14)18-12-19(24-23-18)20(26)25-22-13-17(21)11-15-5-3-2-4-6-15/h2-13H,1H3,(H,23,24)(H,25,26)/b17-11-,22-13+ |
InChI Key |
HCCBBHSQCWPNBD-HOCVSBDUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the propenylidene group and the chlorination step. The reaction conditions may include the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis .
Chemical Reactions Analysis
N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
- N’-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
These compounds share structural similarities but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
